molecular formula C10H13Cl2N2S+ B11725024 2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride

2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride

Cat. No.: B11725024
M. Wt: 264.19 g/mol
InChI Key: IRJQVPJVGUVLRQ-UHFFFAOYSA-O
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Description

2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 3-chlorophenylmethyl group attached to a sulfanyl group, which is further connected to a dihydroimidazolium ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride typically involves the following steps:

    Formation of the 3-chlorophenylmethyl sulfanyl intermediate: This step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form the 3-chlorophenylmethyl sulfanyl intermediate.

    Cyclization to form the imidazolium ring: The intermediate is then reacted with ethylenediamine under acidic conditions to form the dihydroimidazolium ring.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the dihydroimidazolium compound to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification steps: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolium ring can be reduced to form the corresponding imidazoline derivative.

    Substitution: The 3-chlorophenylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of substituted imidazolium compounds.

Scientific Research Applications

2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its imidazole moiety.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride involves:

    Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.

    Pathways Involved: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it may interact with DNA or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(3-chlorophenyl)methyl]sulfanyl}-1H-imidazole
  • **2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
  • **2-{[(3-chlorophenyl)methyl]sulfanyl}-1H-imidazol-3-ium bromide

Uniqueness

2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride is unique due to its specific structural features, such as the presence of the 3-chlorophenylmethyl group and the sulfanyl linkage. These features contribute to its distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H13Cl2N2S+

Molecular Weight

264.19 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazol-3-ium;hydrochloride

InChI

InChI=1S/C10H11ClN2S.ClH/c11-9-3-1-2-8(6-9)7-14-10-12-4-5-13-10;/h1-3,6H,4-5,7H2,(H,12,13);1H/p+1

InChI Key

IRJQVPJVGUVLRQ-UHFFFAOYSA-O

Canonical SMILES

C1C[NH+]=C(N1)SCC2=CC(=CC=C2)Cl.Cl

Origin of Product

United States

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